molecular formula C8H5F2IO3 B2733262 3-(Difluoromethoxy)-4-iodobenzoic acid CAS No. 1695687-68-3

3-(Difluoromethoxy)-4-iodobenzoic acid

Cat. No.: B2733262
CAS No.: 1695687-68-3
M. Wt: 314.026
InChI Key: XUDGTJHOJIRNAE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-iodobenzoic acid is a useful research compound. Its molecular formula is C8H5F2IO3 and its molecular weight is 314.026. The purity is usually 95%.
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Scientific Research Applications

Hypervalent Iodine Reagents in Organic Synthesis

Hypervalent iodine reagents, derived from compounds similar to 3-(Difluoromethoxy)-4-iodobenzoic acid, are pivotal in organic synthesis. The study by Yusubov et al. (2008) illustrates the preparation and structural characterization of new recyclable iodine(III) reagents, which are derivatives of 3-iodosylbenzoic acid. These reagents show remarkable versatility, being used in a variety of transformations with the ability to recover the reduced form, 3-iodobenzoic acid, from reaction mixtures, highlighting their efficiency and environmental friendliness in synthetic chemistry (Yusubov et al., 2008).

Advancements in Difluoromethylation

The difluoromethylation of organic compounds is a crucial strategy for introducing difluoromethyl groups, known for their steric and electronic properties, into molecules. These groups can act as chemically inert surrogates for alcohols and other polar functional groups, thereby enhancing molecular recognition processes. A method reported by Banik et al. (2016) for the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes showcases the use of difluoromethylated tertiary or quaternary stereocenters, using commercially available reagents. This process highlights the utility of difluoromethyl groups in synthesizing compounds with complex stereochemistry, potentially applicable to derivatives of this compound (Banik et al., 2016).

Catalytic and Environmental Applications

In the field of catalysis and environmental science, the study by Ravichandran et al. (2007) explores the photocatalytic C-F bond cleavage in pentafluorobenzoic acid with ZnO under UV-C light. This research demonstrates the potential for using similar fluorinated compounds in environmental remediation and the synthesis of less halogenated intermediates. Such studies underscore the relevance of compounds like this compound in developing new photocatalytic processes for environmental applications (Ravichandran et al., 2007).

Properties

IUPAC Name

3-(difluoromethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGTJHOJIRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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